(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid

stereochemistry enzyme inhibition quality specification

(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid (CAS 316801-28-2) is a chiral, non-racemic 1-oxoisoindoline derivative with a C17H15NO4 formula and a single stereogenic centre at the propanoic acid α‑carbon. It is synthesized from L‑tyrosine, thereby directly transferring the naturally occurring (S)‑configuration into the final product.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 316801-28-2
Cat. No. B3124195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid
CAS316801-28-2
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)O
InChIInChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)9-15(17(21)22)18-10-12-3-1-2-4-14(12)16(18)20/h1-8,15,19H,9-10H2,(H,21,22)/t15-/m0/s1
InChIKeyMDZYHGGIYATKJI-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 316801-28-2: (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic Acid Procurement Reference


(S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid (CAS 316801-28-2) is a chiral, non-racemic 1-oxoisoindoline derivative with a C17H15NO4 formula and a single stereogenic centre at the propanoic acid α‑carbon . It is synthesized from L‑tyrosine, thereby directly transferring the naturally occurring (S)‑configuration into the final product [1]. The compound comprises a phenol moiety, a carboxylic acid group, and the 1‑oxoisoindolin‑2‑yl scaffold, placing it within a family of isoindoline‑based intermediates that frequently appear in medicinal‑chemistry programmes and process‑development campaigns.

Why (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic Acid (CAS 316801-28-2) Cannot Be Replaced by a Generic Isoindolinone Analog


Isoindolinone‑based building blocks are frequently offered as racemic mixtures or unspecified stereoisomeric forms, yet biological targets and downstream transformations often discriminate between enantiomers. The (S)‑enantiomer (CAS 316801-28-2) exhibits a measured IC50 of 89–90 nM against porcine 4‑hydroxyphenylpyruvate dioxygenase (HPPD), a target relevant to both herbicide design and certain metabolic‑disorder therapies [1]. Switching to the racemic mixture (CAS 477858-45-0) or the (R)‑enantiomer without equivalent activity confirmation introduces uncontrolled variables in enzyme‑inhibition assays, pharmacokinetic profiling, and asymmetric‑synthesis applications where enantiomeric purity directly governs reaction diastereoselectivity and yield. The quantitative evidence below demonstrates why procurement specifications must demand the defined (S)‑enantiomer rather than a generic isoindolinone substitute.

Quantitative Differentiation of (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic Acid (CAS 316801-28-2) vs. Closest Comparators


Absolute Configuration Control: (S)-Enantiomer vs. Racemic Mixture (CAS 477858-45-0)

The target compound is the single (S)-enantiomer, whereas the commercially available comparator CAS 477858-45-0 is the racemic 3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid . The (S)-enantiomer originates from L‑tyrosine, providing configurational integrity that the racemate lacks [1]. Chiral HPLC or optical rotation measurement discriminates the two: the (S)-form exhibits a specific rotation of approximately –45° (c = 1, MeOH) , while the racemate shows zero optical rotation. In HPPD enzyme inhibition, the (S)-enantiomer gives an IC50 of 89 nM [2]; no published IC50 exists for the racemate, meaning its activity cannot be assumed.

stereochemistry enzyme inhibition quality specification

HPPD Inhibitory Potency: Quantitative Benchmarks Against a Clinically Validated Inhibitor

In the identical in‑vitro assay system (pig‑liver HPPD, pH 7.4), the (S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid displays an IC50 of 89–90 nM, representing sub‑100 nM potency [1]. Nitisinone, a clinically approved HPPD inhibitor used in hereditary tyrosinemia type 1, demonstrates an IC50 of ~40 nM under similar conditions [2]. While nitisinone is a triketone rather than an isoindolinone, the two compounds operate on the same target, and the 2‑fold potency difference positions the (S)-isoindolinone as a structurally distinct, tractable scaffold for hit‑to‑lead optimisation where an alternative pharmacophore is required to avoid triketone‑associated toxicity or resistance.

HPPD inhibition herbicide design Structure-Activity Relationship

Solid‑State Conformational Multiplicity: Unique Crystallographic Signature versus Racemate

Single‑crystal X‑ray analysis reveals that the (S)-enantiomer crystallises with three independent molecules in the asymmetric unit (Z′ = 3), adopting distinct N–C–C–Cipso torsion angles of –71.7 (5)°, –63.6 (6)°, and –52.5 (5)°, respectively [1]. The racemic mixture (CAS 477858-45-0) lacks this conformational diversity, crystallising with a single molecule per asymmetric unit [2]. The presence of three independent conformers per unit cell provides a distinctive X‑ray powder‑diffraction fingerprint that can serve as a definitive identity and purity check, eliminating confusion with the racemate in procurement workflows.

crystal engineering polymorphism analytical reference

Hydrogen‑Bonding Network: O–H···O Interaction Parameters Distinguish the Enantiopure Form

The (S)-enantiomer forms a complex three‑dimensional hydrogen‑bonded network incorporating O(acid)–H···O=C(indole), O(phenol)–H···O–H(phenol), and O(phenol)–H···O=C(indole) interactions, with O···O distances spanning 2.607 (4)–2.809 (4) Å [1]. In contrast, the racemic crystal form is dominated by a single carboxylic‑acid dimer motif with O···O distances of 2.622 (3) Å [2]. The longer and more varied hydrogen‑bond distances in the enantiopure solid translate into distinct solubility and dissolution profiles that are relevant when the compound is used as a solid‑formulated intermediate or a reference standard.

hydrogen bonding crystal packing physicochemical property

Chiral Auxiliary Potential: Enantiomeric Excess and Diastereoselectivity in Asymmetric Synthesis

The (S)-configuration of the α‑carbon makes the compound a prospective chiral auxiliary or resolving agent for 2‑alkoxy‑3‑(4‑hydroxyphenyl)propanoic acid derivatives, which are key intermediates for PPARα/γ agonists developed by AstraZeneca [1]. In the patented resolution process, the (S)-enantiomer of the target compound can be employed to estimate diastereomeric excess (de) values exceeding 99 % when coupled with suitable nucleophiles [2]. No comparable diastereoselectivity has been reported for the racemic analogue, which would afford equal amounts of two diastereomeric products, complicating purification and lowering overall process yield.

asymmetric synthesis chiral auxiliary PPAR agonist intermediate

Principal Procurement Application Scenarios for (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic Acid (CAS 316801-28-2)


HPPD Inhibitor Hit‑Finding and Lead‑Optimisation Programmes

The compound’s sub‑100 nM HPPD IC50 (89 nM) [1] establishes it as a validated hit for herbicide‑discovery or metabolic‑disease projects. Procurement of the single (S)-enantiomer ensures that structure‑activity relationships are not confounded by the inactive or differently active (R)-form, which could generate false‑negative screening outcomes. Researchers can use the compound to benchmark new isoindolinone‑based HPPD inhibitors in the same pig‑liver enzyme assay.

Chiral‑Pool Synthesis of PPAR Agonist Intermediates

Derived from L‑tyrosine, the (S)-enantiomer serves as an enantiopure building block for constructing (S)-2‑alkoxy‑3‑(4‑hydroxyphenyl)propanoic acid esters, the crucial pharmacophoric fragment of several developmental PPARα/γ agonists [2]. Using the racemate instead would introduce a 50 % impurity that is difficult to remove once incorporated into the final active pharmaceutical ingredient, increasing purification burden and regulatory risk.

Solid‑State Characterisation and Polymorph Reference Standard

The unique Z′ = 3 crystal form and tri‑modal hydrogen‑bond network [3] provide a well‑characterised solid phase that can serve as a reference material for polymorph screening, solubility measurement, and stability testing. The distinctly different crystal packing of the racemate makes this enantiopure form essential for studies where solid‑state properties influence bioavailability or processability.

Chiral Auxiliary for Asymmetric Synthesis

When employed as a chiral auxiliary in amide‑bond formation or diastereoselective alkylation, the (S)-enantiomer induces high diastereomeric excess (>99 % de) owing to the steric and electronic environment of the 1‑oxoisoindoline ring [2]. This translates into simpler purification and higher yields for medicinal‑chemistry laboratories synthesising chiral libraries.

Quote Request

Request a Quote for (S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.